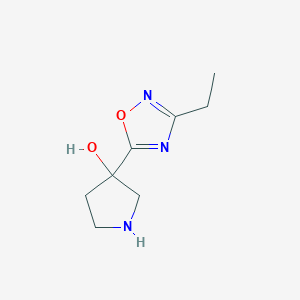![molecular formula C18H20N2O3S2 B3000589 Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate CAS No. 268733-40-0](/img/structure/B3000589.png)
Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate" is a chemical entity that appears to be related to a class of organic compounds known for their potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, structures, and properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of esters with various nucleophiles. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles leads to the formation of esters of substituted pyrimidinecarboxylic acids, which can be further hydrolyzed and converted to pyrimidinamines or phenylpyrimidines . Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves the reaction of a bromophenyl-fluorophenyl ester with ammonium acetate . These methods suggest that the synthesis of the compound may also involve multi-step reactions with careful selection of starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as X-ray diffraction. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined to belong to the monoclinic space group with specific unit-cell parameters . Similarly, the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved by direct methods and refined to a final R-value, indicating a well-defined crystal structure . These findings suggest that the compound may also crystallize in a specific space group and exhibit a well-defined geometry that can be characterized by similar methods.
Chemical Reactions Analysis
The chemical reactions of related compounds can vary depending on their functional groups and the conditions applied. For instance, the acetylation of ethyl 3-amino-1H-pyrazole-4-carboxylate leads to the formation of various acetylated products depending on the solvent, temperature, and presence of a catalytic base . This indicates that the compound may also undergo specific chemical reactions, such as acetylation or other modifications, which can alter its chemical properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using a range of analytical techniques. For example, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and elemental analysis are used to determine the stability and composition of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . Additionally, spectroscopic methods like FT-IR, UV-Visible, and NMR are employed to identify functional groups and molecular structure . These methods would likely be applicable to the compound , providing insights into its stability, functional groups, and overall molecular architecture.
Direcciones Futuras
Thiophene derivatives have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . The pyridine side chain derivatives showed excellent antimicrobial activity . Therefore, future research could focus on exploring the effects of different substituents on the biological activity of thiophene derivatives.
Propiedades
IUPAC Name |
ethyl 4,5-dimethyl-2-[(2-phenylacetyl)carbamothioylamino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-4-23-17(22)15-11(2)12(3)25-16(15)20-18(24)19-14(21)10-13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIAEXDJECIQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-dimethyl-2-{[(phenylacetyl)carbamothioyl]amino}thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B3000508.png)

![N-(furan-2-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3000510.png)
![5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000511.png)

![5-bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3000513.png)
![4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3000516.png)
![1-[2-Methyl-1-(1-methylindol-2-yl)propyl]benzotriazole](/img/structure/B3000519.png)


![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3000524.png)
![N'-(2-Cyanophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B3000525.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3000526.png)
